

Technical Guide: Solubility of Ethyl 6-Bromopyridine-2-Carboxylate in Organic Solvents

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Compound of Interest

Compound Name: *Ethyl 6-bromopyridine-2-carboxylate*

Cat. No.: B1302078

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 6-bromopyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules, particularly in drug discovery as a precursor for active pharmaceutical ingredients (APIs), makes a thorough understanding of its physicochemical properties essential. Solubility is a critical parameter, influencing reaction kinetics, purification strategies such as crystallization, and the formulation of final products.

This technical guide provides a comprehensive overview of the solubility characteristics of **ethyl 6-bromopyridine-2-carboxylate**. While specific quantitative solubility data is not widely published, this document outlines a standardized experimental protocol for its determination, offers a framework for data presentation, and discusses the key factors that govern its solubility in organic solvents.

Physicochemical Properties of **Ethyl 6-Bromopyridine-2-carboxylate**:

- Synonyms: 6-Bromopicolinic Acid Ethyl Ester, Ethyl 6-Bromopicolinate
- CAS Number: 21190-88-5

- Molecular Formula: C₈H₈BrNO₂
- Molecular Weight: 230.06 g/mol
- Appearance: White to off-white crystalline powder
- Melting Point: 39.0 to 43.0 °C

Quantitative Solubility Data

As of the date of this guide, specific quantitative data on the equilibrium solubility of **ethyl 6-bromopyridine-2-carboxylate** in a range of common organic solvents is not extensively available in peer-reviewed literature. To aid researchers in standardizing their findings, the following table provides a structured template for recording experimentally determined solubility data. It is recommended to measure solubility at various temperatures to build a comprehensive solubility profile.

Table 1: Template for Experimental Solubility Data of **Ethyl 6-Bromopyridine-2-carboxylate**

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Method
Methanol				Isothermal Shake-Flask
Ethanol				Isothermal Shake-Flask
Isopropanol				Isothermal Shake-Flask
Acetone				Isothermal Shake-Flask
Ethyl Acetate				Isothermal Shake-Flask
Dichloromethane				Isothermal Shake-Flask
Toluene				Isothermal Shake-Flask
Acetonitrile				Isothermal Shake-Flask
Tetrahydrofuran (THF)				Isothermal Shake-Flask

| Hexanes | | | Isothermal Shake-Flask |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following protocol details the "gold standard" isothermal shake-flask method for determining the thermodynamic equilibrium solubility of a solid compound in an organic solvent.^[1] The quantification is performed via the gravimetric method.

3.1 Materials and Equipment

- **Ethyl 6-bromopyridine-2-carboxylate** (>98% purity)
- Analytical grade organic solvents
- Analytical balance (readable to ± 0.1 mg)
- Thermostatically controlled orbital shaker or water bath
- Screw-cap glass vials (e.g., 4-20 mL)
- Calibrated positive displacement micropipettes or glass pipettes
- Syringe filters (0.45 μ m, PTFE or other solvent-compatible membrane)
- Pre-weighed glass vials or aluminum pans for evaporation
- Drying oven or vacuum oven

3.2 Procedure

- Preparation of Supersaturated Mixture: Add an excess amount of solid **ethyl 6-bromopyridine-2-carboxylate** to a screw-cap vial. The excess solid should be clearly visible.
- Solvent Addition: Add a precisely known volume or mass of the desired organic solvent to the vial.
- Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.^[2] The solution is considered at equilibrium when consecutive measurements of concentration show no significant change.
- Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the experimental temperature for at least 2-4 hours to allow the excess solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent precipitation or dissolution due to temperature

changes, ensure the pipette and syringe filter are pre-equilibrated to the experimental temperature. Immediately filter the solution through a 0.45 μm syringe filter into a pre-weighed, clean, and dry collection vial.

- Gravimetric Analysis:

- Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.
- Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-50 °C). A vacuum oven can be used for faster drying at lower temperatures.
- Continue drying until a constant mass of the solid residue is achieved.

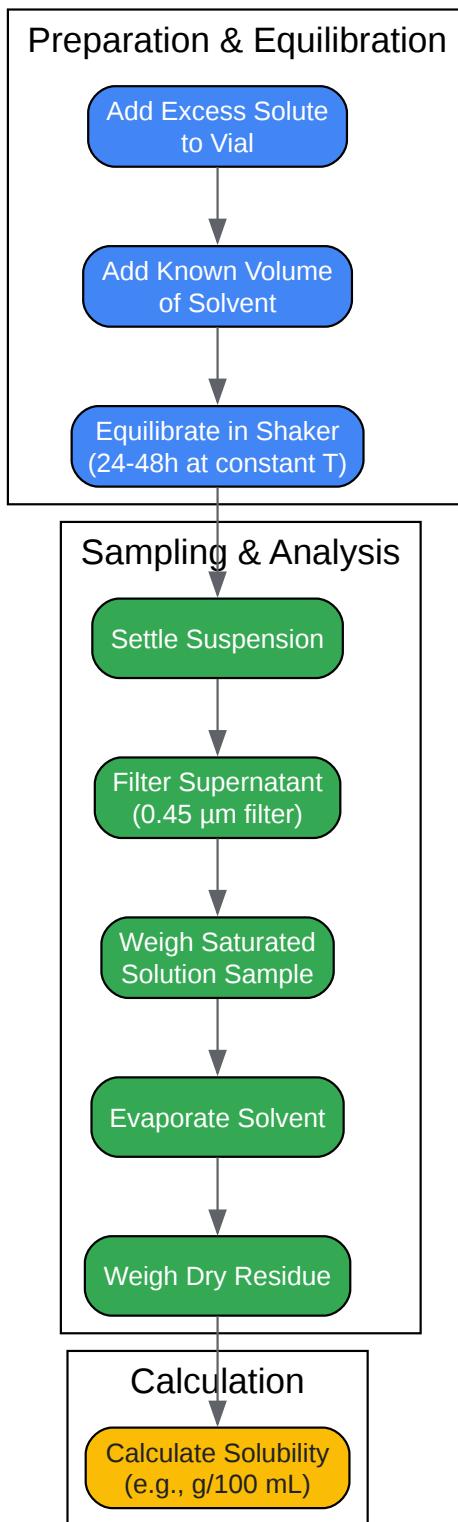
- Calculation:

- Mass of Solute: $\text{Mass}_{\text{solute}} = (\text{Mass}_{\text{vial+residue}}) - (\text{Mass}_{\text{empty vial}})$
- Mass of Solvent: $\text{Mass}_{\text{solvent}} = (\text{Mass}_{\text{vial+solution}}) - (\text{Mass}_{\text{vial+residue}})$
- Solubility (g / 100 g solvent): $S = (\text{Mass}_{\text{solute}} / \text{Mass}_{\text{solvent}}) * 100$
- To convert to g/100 mL or mol/L, the density of the solvent at the experimental temperature is required.

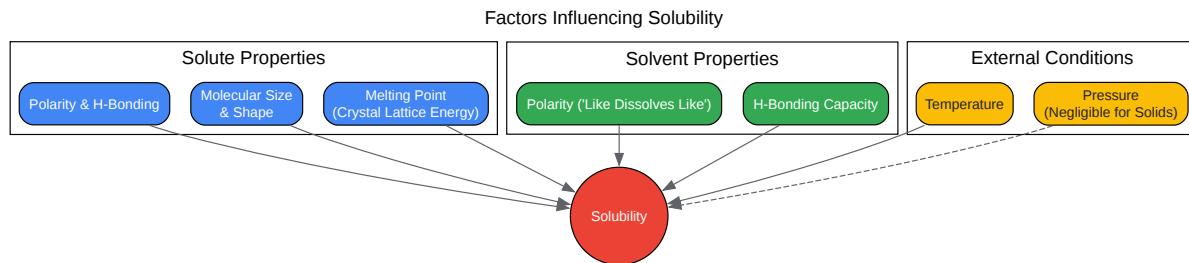
Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of an organic compound.

Experimental Workflow for Solubility Determination

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Caption: Workflow for determining solubility via the isothermal shake-flask method.

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